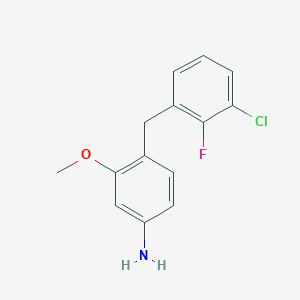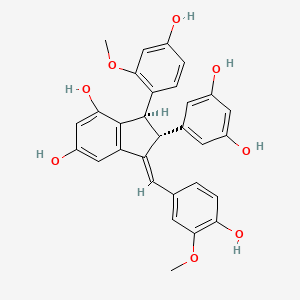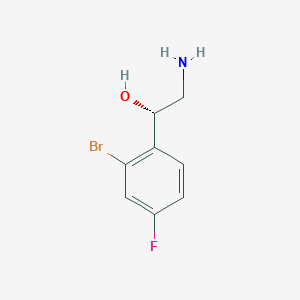
4-(3-Chloro-2-fluorobenzyl)-3-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chloro-2-fluorobenzyl)-3-methoxyaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro and fluoro substituent on the benzyl group, and a methoxy group on the aniline ring
Méthodes De Préparation
The synthesis of 4-(3-Chloro-2-fluorobenzyl)-3-methoxyaniline can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Analyse Des Réactions Chimiques
4-(3-Chloro-2-fluorobenzyl)-3-methoxyaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chloro or fluoro substituents.
Substitution: Nucleophilic substitution reactions can occur, where the chloro or fluoro groups are replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium hydride and dimethyl sulfoxide (DMSO).
Applications De Recherche Scientifique
4-(3-Chloro-2-fluorobenzyl)-3-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 4-(3-Chloro-2-fluorobenzyl)-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the benzyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The methoxy group on the aniline ring can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and metabolic stability.
Comparaison Avec Des Composés Similaires
4-(3-Chloro-2-fluorobenzyl)-3-methoxyaniline can be compared with other similar compounds, such as:
3-Chloro-2-fluorobenzyl bromide: This compound has a similar structure but lacks the methoxy group on the aniline ring.
3-Chloro-2-fluorobenzyl alcohol: This compound has a hydroxyl group instead of the methoxy group, which can lead to different chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
882535-01-5 |
|---|---|
Formule moléculaire |
C14H13ClFNO |
Poids moléculaire |
265.71 g/mol |
Nom IUPAC |
4-[(3-chloro-2-fluorophenyl)methyl]-3-methoxyaniline |
InChI |
InChI=1S/C14H13ClFNO/c1-18-13-8-11(17)6-5-9(13)7-10-3-2-4-12(15)14(10)16/h2-6,8H,7,17H2,1H3 |
Clé InChI |
OXLYVIPARMHHLQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)N)CC2=C(C(=CC=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Ethoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15242613.png)
![6-(2-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B15242629.png)


![5-Methyl-7-(methylthio)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile](/img/structure/B15242658.png)
![1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15242662.png)

![1-[Bis(2-methoxyethyl)sulfamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B15242680.png)

![3,4-Dihydro-1H-pyrimido[1,6-a]pyrimidine-6,8(2H,7H)-dione](/img/structure/B15242697.png)

![Ethyl 2-(methylthio)-5-oxo-8-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15242706.png)
